Mal-PEG8-Val-Cit-PAB-MMAF is a sophisticated compound primarily utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This compound features several key components: a maleimide group, an eight-unit polyethylene glycol spacer, a valine-citrulline dipeptide, a para-aminobenzyl alcohol linker, and monomethyl auristatin F, which is a potent tubulin inhibitor. The design of Mal-PEG8-Val-Cit-PAB-MMAF allows for the selective delivery of cytotoxic agents to cancer cells, thereby minimizing damage to healthy tissues .
The synthesis of Mal-PEG8-Val-Cit-PAB-MMAF involves several meticulous steps:
The molecular structure of Mal-PEG8-Val-Cit-PAB-MMAF includes:
The compound's detailed molecular structure can be represented by its chemical formula and its molecular weight of 1626.97 g/mol .
Mal-PEG8-Val-Cit-PAB-MMAF participates in several significant chemical reactions:
Key reagents involved in these reactions include proteases for cleavage, acidic conditions for hydrolysis, and thiol-containing compounds for thiol-maleimide reactions .
Mal-PEG8-Val-Cit-PAB-MMAF functions through a well-defined mechanism:
Mal-PEG8-Val-Cit-PAB-MMAF exhibits several notable physical and chemical properties:
Due to its complex structure, specific density, boiling point, melting point, and flash point data are often not available or vary based on formulation .
Mal-PEG8-Val-Cit-PAB-MMAF is primarily utilized in scientific research and clinical applications related to:
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 22638-09-1
CAS No.: 121353-47-7
CAS No.: 121955-20-2
CAS No.: